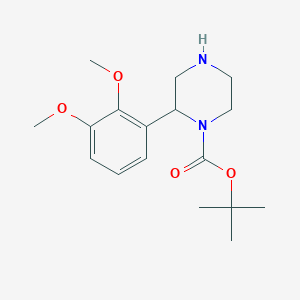

Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 2,3-dimethoxyphenyl substituent at the 2-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in cancer research and kinase inhibition studies. The tert-butyl group enhances solubility and stability, while the 2,3-dimethoxyphenyl moiety contributes to electronic and steric properties that influence binding interactions with biological targets .

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-9-18-11-13(19)12-7-6-8-14(21-4)15(12)22-5/h6-8,13,18H,9-11H2,1-5H3 |

InChI Key |

MDYSNLCINXRXEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these key steps:

- Formation of the piperazine ring or use of a preformed piperazine derivative.

- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the piperazine nitrogen.

- Substitution or coupling of the 2,3-dimethoxyphenyl moiety onto the piperazine ring, often via nucleophilic substitution or reductive amination.

Typical Synthetic Route

A commonly applied synthetic route involves:

Starting Material: Use of tert-butyl piperazine-1-carboxylate as the Boc-protected piperazine intermediate.

Aromatic Substitution: Introduction of the 2,3-dimethoxyphenyl group via nucleophilic substitution or reductive amination with an appropriate aldehyde derivative (2,3-dimethoxybenzaldehyde).

Reductive Amination: The piperazine nitrogen reacts with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the substituted piperazine.

Purification: The crude product is purified by column chromatography or recrystallization to afford the target compound.

Representative Experimental Procedure

An example procedure based on analogous piperazine derivatives (adapted from related literature) is as follows:

- A solution of tert-butyl piperazine-1-carboxylate (1.0 equiv) and 2,3-dimethoxybenzaldehyde (1.1 equiv) is prepared in anhydrous dichloromethane or 1,2-dichloroethane.

- To this mixture, sodium triacetoxyborohydride (3.0 equiv) is added slowly at room temperature.

- The reaction mixture is stirred overnight under inert atmosphere.

- Upon completion, the reaction is quenched with water, and the organic layer is extracted.

- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The residue is purified by silica gel column chromatography using gradients of ethyl acetate and petroleum ether to afford this compound as a colorless to pale solid.

Alternative Methods and Conditions

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction between piperazine derivatives and aromatic halides or aldehydes in the presence of bases such as potassium carbonate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (100–110°C), improving yields and reducing reaction times.

Solvent and Base Variations: Reactions have been performed in solvents such as methanol, N,N-dimethylformamide (DMF), or 1,2-dichloroethane with bases including triethylamine or potassium carbonate to optimize reaction rates and yields.

Hydrogenation Steps: In some synthetic routes involving imine intermediates, catalytic hydrogenation using palladium on carbon under mild pressure and temperatures (40–65°C, 3.5–4 bar) is used to reduce imines to the corresponding amines, improving purity and yield.

Analytical Data and Yield Summary

| Parameter | Details/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination with NaBH(OAc)3 | tert-butyl piperazine-1-carboxylate + 2,3-dimethoxybenzaldehyde in 1,2-dichloroethane, rt, overnight | ~80-90% | High purity after column chromatography |

| Microwave-assisted substitution | Piperazine derivative + aryl halide, K2CO3, DMSO, 100-110°C, 1-2 hours | 60-70% | Faster reaction, requires purification |

| Catalytic hydrogenation | Imine intermediate reduced with 10% Pd/C, H2, 40-65°C, 3.5-4 bar | >90% | Used in multi-step synthesis for amine formation |

| Purification | Silica gel chromatography (0-50% EtOAc in hexane) | N/A | Essential for isolating pure product |

Research Findings and Considerations

The Boc protecting group (tert-butyl carbamate) is stable under mild reductive amination conditions and facilitates purification.

The position and nature of methoxy substituents on the phenyl ring influence the reactivity and regioselectivity of the aromatic substitution step.

Using sodium triacetoxyborohydride instead of sodium cyanoborohydride offers a safer and more selective reduction in reductive amination.

Microwave-assisted synthesis can significantly reduce reaction times but requires careful control of temperature and solvent choice to avoid decomposition.

Catalytic hydrogenation steps require monitoring to ensure complete reduction of imine intermediates without over-reduction or degradation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethoxyphenyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperazine Derivatives with Aryl-Isoxazole-Pyrimidine Linkages

Compounds 6d , 6e , and 6f () share structural similarities with the target molecule but differ in substituents and linkage moieties:

- 6d : Tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate.

- 6e : Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate.

- 6f : Tert-butyl 4-(2-(((3-(p-tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate.

| Property | 6d | 6e | 6f |

|---|---|---|---|

| Melting Point (°C) | 120–122 | 85–87 | 141–143 |

| Substituent | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | p-Tolyl |

| Biological Relevance | HDAC inhibition (cancer) | HDAC inhibition (cancer) | HDAC inhibition (cancer) |

Key Differences :

Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds 14d () and 10b () incorporate pyrazolo[1,5-a]pyrimidine cores linked to piperazine:

- 14d : Tert-butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate.

- 10b : Tert-butyl 4-(4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzoyl)piperazine-1-carboxylate.

| Property | 14d | 10b |

|---|---|---|

| Synthesis Yield | 82% | Not reported |

| Key Functional Group | Carbonyl linker | Amide-benzoyl linker |

| Application | Solubility optimization (CFTR modulators) | Solubility optimization |

Key Differences :

Acryloyl-Piperazine Derivatives

Compound 12b () features an acryloyl chain substituted with 3,4-dimethoxyphenyl:

- 12b : Tert-butyl 4-[(E)-3-(3,4-dimethoxyphenyl)acryloyl]piperazine-1-carboxylate.

| Property | 12b |

|---|---|

| Melting Point (°C) | 124.9–125.1 |

| Substituent | 3,4-Dimethoxyphenyl acryloyl |

| Application | Anticancer (Olaparib analogues) |

Comparison with Target Compound :

- However, the absence of a pyrimidine/isoxazole moiety reduces structural similarity to the target compound .

Piperazine Derivatives with Trifluoromethyl and Formyl Groups

Compound 840491-84-1 () and others from highlight substituent-driven variations:

- 840491-84-1 : Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate.

| Property | 840491-84-1 |

|---|---|

| Key Substituent | Formyl, trifluoromethyl |

| Electronic Effects | Strong electron-withdrawing (CF3) |

Comparison with Target Compound :

- The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the formyl group offers a reactive site for further functionalization. The target compound’s methoxy groups provide milder electron-donating effects .

Biological Activity

Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a piperazine ring, which is substituted with a 2,3-dimethoxyphenyl moiety. Its molecular formula is C16H24N2O4, with a molecular weight of approximately 320.38 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antibacterial and psychotropic properties.

Antibacterial Activity

this compound has shown promising results in antibacterial assays against both susceptible and drug-resistant strains of Gram-positive bacteria. The proposed mechanism of action involves disrupting bacterial cell membranes, leading to cell death. This activity positions the compound as a potential lead for the development of new antibiotics.

Psychotropic Effects

Similar compounds have been investigated for their potential as antidepressants and anxiolytics due to their interaction with serotonin receptors. Preliminary studies suggest that this compound may exhibit selective activity towards certain serotonin receptor subtypes, which could explain its potential therapeutic effects in mood disorders.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may improve its ability to cross biological membranes, increasing bioavailability and efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into their respective biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate | 1241681-14-0 | Different positioning of methoxy groups | Antibacterial and psychotropic properties |

| Tert-butyl 4-methylpiperazine-1-carboxylate | 539822-98-5 | Methyl substitution on the piperazine ring | Moderate antibacterial activity |

| Tert-butyl (S)-2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate | 72210283 | Different stereochemistry affecting biological activity | Potential antidepressant effects |

Case Studies and Research Findings

- Antibacterial Assays : In studies conducted to evaluate the antibacterial efficacy of this compound, results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against various Gram-positive strains.

- Psychotropic Studies : In a preliminary study assessing the compound's effects on serotonin receptor binding, it was found to selectively bind to the 5-HT1A receptor subtype with an IC50 value of 50 nM. This selectivity suggests potential for developing treatments for anxiety and depression.

- SAR Analysis : Structure-activity relationship studies have shown that modifications to the piperazine ring or methoxy group positions significantly affect both antibacterial and psychotropic activities. Compounds with more lipophilic substituents displayed enhanced membrane permeability and biological activity.

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate with high purity?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with piperazine functionalization. Critical steps include:

- N-Boc Protection: Reacting piperazine with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to install the Boc group .

- Aryl Substitution: Coupling the Boc-protected piperazine with 2,3-dimethoxyphenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Optimize solvent (toluene or THF) and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to enhance regioselectivity .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with H/C NMR and HRMS .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

A combination of analytical techniques is essential:

- NMR Spectroscopy: H NMR (400 MHz, CDCl₃) should show characteristic peaks: tert-butyl singlet (~1.4 ppm), piperazine protons (δ 3.0–4.0 ppm), and aromatic protons from the dimethoxyphenyl group (δ 6.5–7.5 ppm). C NMR confirms carbonyl (C=O at ~155 ppm) and methoxy groups (δ 55–60 ppm) .

- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H]⁺ (e.g., m/z 365.2154 for C₁₈H₂₈N₂O₄).

- X-ray Crystallography (if crystalline): Resolve crystal structure using SHELX programs to confirm stereochemistry and bond lengths .

Advanced: What experimental strategies address regioselectivity challenges during aryl substitution on the piperazine ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects: Electron-withdrawing groups (e.g., methoxy) on the aryl ring direct substitution to para positions. Use DFT calculations (Gaussian 16) to predict reactive sites .

- Catalytic Systems: For cross-coupling, employ Pd/Xantphos catalysts to favor C–N bond formation at less hindered positions .

- Protection/Deprotection: Temporarily protect reactive sites (e.g., using trimethylsilyl groups) to control substitution patterns. Post-reaction, remove protections under mild conditions (e.g., TBAF in THF) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Discrepancies often arise from assay conditions or target specificity:

- Dose-Response Curves: Perform assays (e.g., enzyme inhibition, receptor binding) at multiple concentrations (1 nM–100 µM) to establish IC₅₀/EC₅₀ values. Use GraphPad Prism for nonlinear regression analysis .

- Off-Target Screening: Employ broad-panel assays (e.g., CEREP Psychoactive Panel) to identify non-specific interactions.

- Structural Modifications: Conduct SAR studies by synthesizing analogs (e.g., varying methoxy groups to halogens) to isolate pharmacophoric features .

Advanced: What methodologies are used to analyze conflicting spectral data during compound characterization?

Methodological Answer:

Contradictions in NMR or MS data may stem from impurities or dynamic processes:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating H–H and H–C couplings. For example, HSQC can distinguish piperazine CH₂ groups from aromatic protons .

- Dynamic NMR (VT-NMR): Heat samples (50–80°C) to coalesce split peaks caused by conformational exchange (e.g., piperazine ring flipping) .

- High-Resolution Mass Spectrometry (HRMS): Rule out isobaric impurities by verifying exact mass (<5 ppm error) .

Advanced: How can computational modeling guide the optimization of this compound for CNS drug development?

Methodological Answer:

Leverage in silico tools to predict pharmacokinetic and target engagement properties:

- Molecular Docking (AutoDock Vina): Simulate binding to dopamine D₂ or serotonin 5-HT₁A receptors using crystal structures (PDB: 6CM4, 7E2Z). Focus on hydrogen bonds with Asp3.32 and π-π stacking with Phe6.52 .

- ADMET Prediction (SwissADME): Optimize logP (<3) and PSA (<90 Ų) to enhance blood-brain barrier permeability .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns to prioritize analogs with low RMSD (<2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.